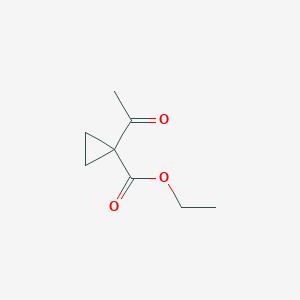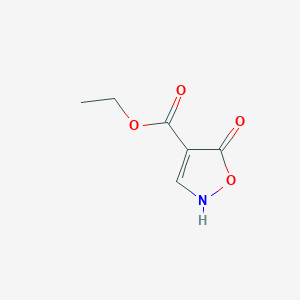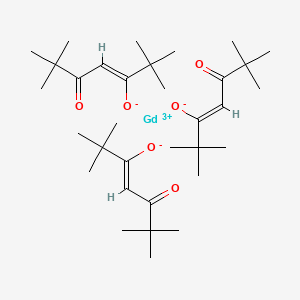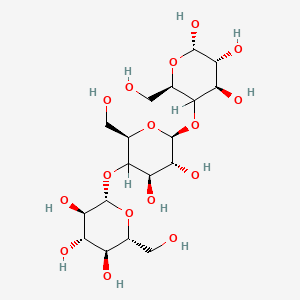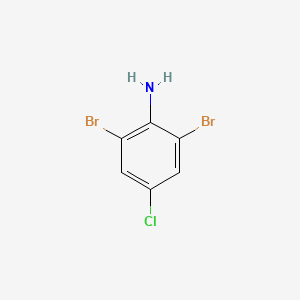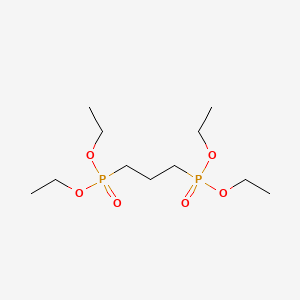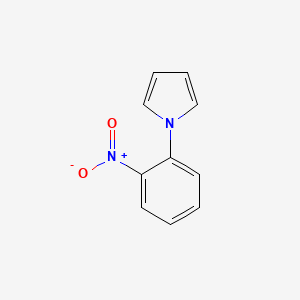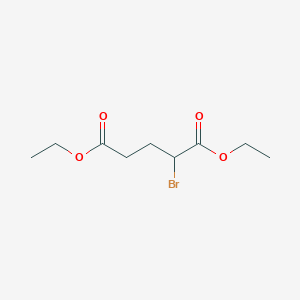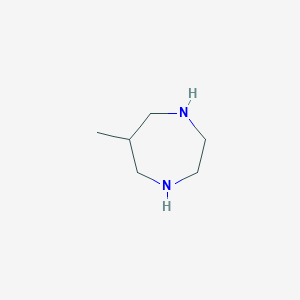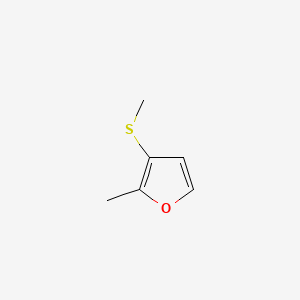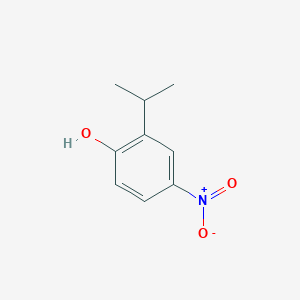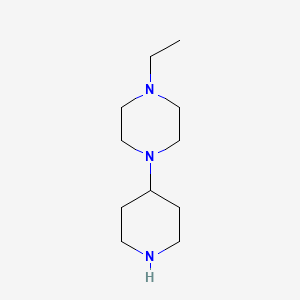![molecular formula C41H63N11O10 B1580625 [Leu8,des-Arg9]bradykinin CAS No. 64695-06-3](/img/structure/B1580625.png)
[Leu8,des-Arg9]bradykinin
Vue d'ensemble
Description
[Leu8,des-Arg9]bradykinin is a synthetic analogue of bradykinin, a biologically active nonapeptide. Bradykinin is formed from the proteolytic cleavage of kininogens and plays a pivotal role in inflammation and other physiological processes. This compound is specifically designed to act as a bradykinin B1 receptor antagonist, frequently used in scientific research to study the bradykinin system .
Mécanisme D'action
Target of Action
[Leu8,des-Arg9]bradykinin is a potent antagonist of the bradykinin B1 receptor (B1R) . The B1R is a G protein-coupled receptor that plays a crucial role in inflammation and pain sensation .
Mode of Action
This compound interacts with the B1R, blocking its activation by agonists such as des-Arg9-bradykinin . This interaction inhibits the downstream signaling pathways activated by B1R, leading to a reduction in inflammation and pain .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the bradykinin signaling pathway . By blocking the B1R, this compound prevents the activation of this pathway, which normally leads to vasodilation, increased vascular permeability, and the sensation of pain . Additionally, this compound can directly inhibit Ca(2+)- and ATP-sensitive potassium channels .
Result of Action
The primary result of this compound’s action is the reduction of inflammation and pain . By blocking the B1R, it prevents the activation of the bradykinin signaling pathway, leading to a decrease in vasodilation, vascular permeability, and pain sensation .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For example, the presence of other inflammatory mediators can enhance the expression of B1R, potentially increasing the effectiveness of this compound . Additionally, factors such as pH and temperature could affect the stability of the peptide.
Analyse Biochimique
Biochemical Properties
[Leu8,des-Arg9]bradykinin interacts with various enzymes, proteins, and other biomolecules. It is known to play a role in the kallikrein-kinin system (KKS), which is associated with inflammatory response pathways mediating diverse functions in vascular permeability like thrombosis and blood coagulation . It is also known to interact with kinin B1 (BDKRB1) and B2 (BDKRB2) transmembrane receptors coupled with different subunits of G proteins .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It has been shown to increase the expression of prostaglandin-endoperoxide synthase 2 (PTGS2), the rate-limiting enzyme in prostaglandin synthesis, and subsequent PGE2 production . This effect is mediated through BDKRB2 and BDKRB1 receptors, respectively, with subsequent activation of the p38 and ERK1/2 pathways .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It is known to bind to AT1 and AT2 receptors in isolated membrane fractions . Moreover, it has been shown to increase the expression of PTGS2 and subsequent PGE2 production through its interaction with BDKRB2 and BDKRB1 receptors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. For instance, when exposed to kinin for an extended period of time, BDKRB2 is secluded into the lysosome for degradation, whereas short-term stimulation results in dephosphorylation and, as a result, the receptor is recycled back to the surface .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For example, it has been shown to inhibit the angiogenic effect of bradykinin and interleukin-1 in rats .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is generated through enzymatic cleavage of kininogens by the protease enzymes kallikreins . Once released, it undergoes rapid metabolism by enzymes such as kininases and peptidases to maintain its physiological balance .
Transport and Distribution
It is known that bradykinin peptides and their receptors BDKRB1 and BDKRB2 are present in human amnion, and their abundance increases in term and preterm labor .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [Leu8,des-Arg9]bradykinin involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process includes the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically involve the use of coupling reagents like HBTU or DIC and deprotection agents such as TFA .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to ensure high yield and purity. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and amino acid analysis .
Analyse Des Réactions Chimiques
Types of Reactions
[Leu8,des-Arg9]bradykinin undergoes various chemical reactions, including:
Oxidation: The peptide can be oxidized at methionine residues.
Reduction: Disulfide bonds within the peptide can be reduced to thiols.
Substitution: Amino acid residues can be substituted to create analogues with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Fmoc-protected amino acids and coupling reagents like HBTU.
Major Products Formed
The major products formed from these reactions include oxidized peptides, reduced peptides, and various analogues with substituted amino acids .
Applications De Recherche Scientifique
[Leu8,des-Arg9]bradykinin is widely used in scientific research due to its role as a bradykinin B1 receptor antagonist. Its applications include:
Chemistry: Studying peptide synthesis and modification.
Biology: Investigating the role of bradykinin in inflammation and other physiological processes.
Medicine: Exploring potential therapeutic uses in conditions involving the bradykinin system, such as pain and inflammation.
Industry: Used in the development of peptide-based drugs and diagnostic tools
Comparaison Avec Des Composés Similaires
Similar Compounds
Des-Arg9-bradykinin: Another bradykinin B1 receptor agonist.
Bradykinin: The natural ligand for bradykinin receptors.
[Hyp3, D-Phe7, Leu8]-bradykinin: A bradykinin B2 receptor antagonist
Uniqueness
[Leu8,des-Arg9]bradykinin is unique due to its specific antagonistic action on the bradykinin B1 receptor, making it a valuable tool for studying the bradykinin system and its role in various physiological and pathological processes .
Propriétés
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H63N11O10/c1-24(2)20-28(40(61)62)48-36(57)31-14-8-17-50(31)38(59)29(23-53)49-34(55)27(21-25-10-4-3-5-11-25)47-33(54)22-46-35(56)30-13-7-18-51(30)39(60)32-15-9-19-52(32)37(58)26(42)12-6-16-45-41(43)44/h3-5,10-11,24,26-32,53H,6-9,12-23,42H2,1-2H3,(H,46,56)(H,47,54)(H,48,57)(H,49,55)(H,61,62)(H4,43,44,45)/t26-,27-,28-,29-,30-,31-,32-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGAPYBBQGHUQNM-YYGRSCHNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C1CCCN1C(=O)C(CO)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)C3CCCN3C(=O)C4CCCN4C(=O)C(CCCN=C(N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CO)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CNC(=O)[C@@H]3CCCN3C(=O)[C@@H]4CCCN4C(=O)[C@H](CCCN=C(N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H63N11O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50983334 | |
| Record name | N-[{1-[N-(2-{[2-({[1-(Arginylprolyl)pyrrolidin-2-yl](hydroxy)methylidene}amino)-1-hydroxyethylidene]amino}-1-hydroxy-3-phenylpropylidene)seryl]pyrrolidin-2-yl}(hydroxy)methylidene]leucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50983334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
870.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64695-06-3 | |
| Record name | Bradykinin, leu(8)-des-arg(9)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064695063 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[{1-[N-(2-{[2-({[1-(Arginylprolyl)pyrrolidin-2-yl](hydroxy)methylidene}amino)-1-hydroxyethylidene]amino}-1-hydroxy-3-phenylpropylidene)seryl]pyrrolidin-2-yl}(hydroxy)methylidene]leucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50983334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


